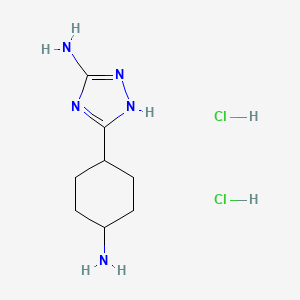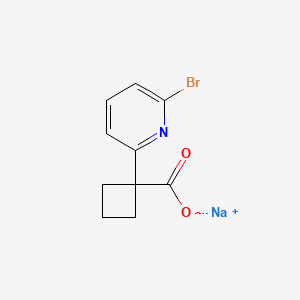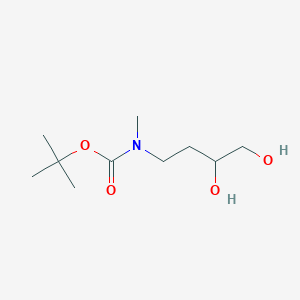
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate: is a chemical compound with a molecular weight of 205.25 g/mol . It is known for its unique blend of properties, making it valuable in various research and development endeavors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is used as a reference standard for pharmaceutical testing . Its unique properties make it valuable for studying various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development and testing to evaluate its efficacy and safety.
Industry
In industrial applications, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(3,4-dihydroxybutyl)carbamate
- 7-tert-butyl-N-(3,4-dihydroxybutyl)-1H,5H,6H,7H,8H-pyrrolo[3,2-b]quinoline-3-carboxamide
Uniqueness
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11(4)6-5-8(13)7-12/h8,12-13H,5-7H2,1-4H3 |
Clé InChI |
KHJDCCKWDPTBEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


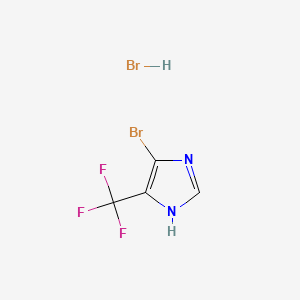
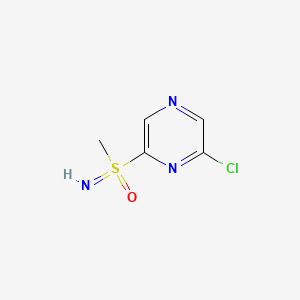
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)

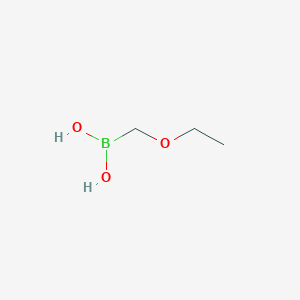
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
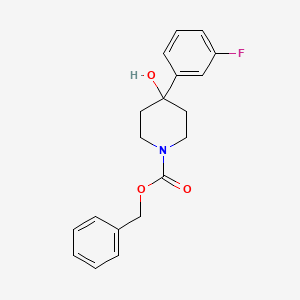
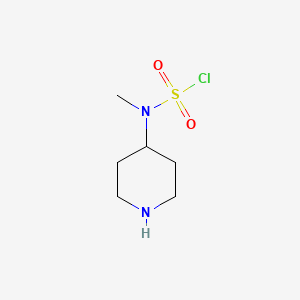
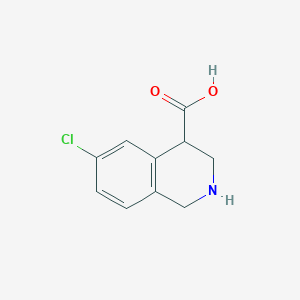
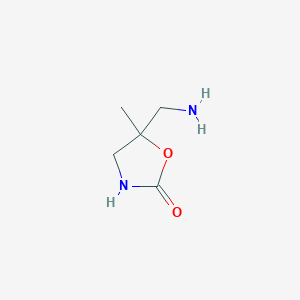

![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
